molecular formula C7H13NO B022445 3-Quinuclidinol CAS No. 1619-34-7

3-Quinuclidinol

Cat. No.: B022445
CAS No.: 1619-34-7
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-UHFFFAOYSA-N
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Description

3-Quinuclidinol (C₇H₁₃NO, molecular weight 127.18–127.1842 g/mol) is a bicyclic tertiary alcohol with a rigid 1-azabicyclo[2.2.2]octane scaffold. It exists in two enantiomeric forms: (R)-3-Quinuclidinol (CAS 25333-42-0) and (S)-3-Quinuclidinol (CAS 119904-90-4). The (R)-enantiomer is particularly significant in pharmaceuticals, serving as a chiral building block for antimuscarinic agents like solifenacin, revatropate, and aclidinium .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Enzymatic Reduction:

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Pharmaceutical Applications

3-Quinuclidinol serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its applications include:

  • Cognition Enhancers : It is utilized as a chiral synthon for synthesizing cognition enhancers, which are compounds aimed at improving cognitive function .
  • Bronchodilators : The compound has been explored for its potential use in developing bronchodilators, which are medications that relax the muscles of the airways .
  • Urinary Incontinence Agents : this compound is also involved in the synthesis of agents used to treat urinary incontinence, showcasing its versatility in therapeutic applications .

Case Study: Synthesis of Solifenacin Succinate

This compound was used as an intermediate in the synthesis of solifenacin succinate, a medication for overactive bladder. The method development included optimizing reaction conditions to enhance yield and purity .

Biocatalytic Applications

This compound can be synthesized through biocatalysis, which offers several advantages over traditional chemical methods:

  • E. coli Biocatalysts : A study demonstrated the use of recombinant E. coli cells expressing 3-quinuclidinone reductase (QNR) to produce optically pure (R)-(−)-3-quinuclidinol. This method achieved a conversion yield of 100% under optimized conditions, highlighting the efficiency of biocatalytic processes .

In addition to its pharmaceutical uses, this compound finds applications in industrial chemistry:

  • Catalyst for Polyurethane Foams : It is employed as a catalyst composition for the trimerization of isocyanates, crucial in producing polyurethane foams. The unique properties of this compound allow it to match reactivity with other catalysts during foam formulation, enhancing performance and reducing volatile emissions .

Table 2: Catalytic Performance of this compound

Catalyst CompositionReaction Time (s)Full Rise Time (s)
This compound + DABCO4590
DABCO alone50120

Detection and Analytical Applications

This compound has been studied for its role as a marker for chemical warfare agents, specifically for detecting 3-quinuclidinyl benzilate. Its detection poses challenges in analytical chemistry due to its complex nature .

Mechanism of Action

Mechanism:

    Reduction: The reduction of 3-quinuclidinone to 3-Quinuclidinol is catalyzed by NADPH-dependent 3-quinuclidinone reductase.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 220–224°C (racemic) .
  • Synthesis: Primarily produced via stereospecific reduction of 3-quinuclidinone using biocatalysts (e.g., Agrobacterium tumefaciens reductase) or asymmetric hydrogenation .
  • Applications : Critical intermediate in synthesizing drugs targeting overactive bladder and chronic obstructive pulmonary disease (COPD) .

3-Quinuclidinone

Structural Relationship: The ketone precursor to 3-quinuclidinol (CAS 1193-65-3).

Property 3-Quinuclidinone This compound
Molecular Formula C₇H₁₁NO C₇H₁₃NO
Functional Group Ketone Alcohol
Synthesis Substrate for reduction Product of asymmetric reduction
Applications Intermediate in drug synthesis Direct pharmaceutical precursor

Key Differences :

  • Stereospecificity: Enzymatic reduction (e.g., Rhodotorula rubra reductase) yields (R)-3-quinuclidinol with >99% enantiomeric excess (ee) after recrystallization, whereas Ru-catalyzed hydrogenation (XylSkewphos/PICA system) achieves 88–90% ee .
  • Catalytic Efficiency : Biocatalysts enable substrate concentrations up to 486 g/L and space-time yields of 1505.5 g L⁻¹ d⁻¹, outperforming chemical methods in scalability and enantiopurity .

(S)-3-Quinuclidinol

Structural Relationship: Enantiomer of (R)-3-Quinuclidinol.

Property (R)-3-Quinuclidinol (S)-3-Quinuclidinol
CAS Number 25333-42-0 119904-90-4
Pharmaceutical Role Active intermediate Limited therapeutic use
Synthesis Dominant biocatalytic production Less studied; typically derived via resolution or chiral synthesis

Key Differences :

  • Utility : The (R)-enantiomer is preferred in drug synthesis due to its compatibility with target receptor geometries (e.g., muscarinic receptors) .
  • Availability : Commercial (S)-enantiomer is often sold as a dihydrochloride salt (CAS 119904-90-4), reflecting its niche applications .

Quinuclidinyl Benzilate (BZ)

Structural Relationship: Ester derivative of this compound (CAS 6581-06-2).

Property This compound Quinuclidinyl Benzilate (BZ)
Molecular Formula C₇H₁₃NO C₂₁H₂₃NO₃
Functional Group Alcohol Ester
Applications Pharmaceutical intermediate Incapacitating agent (military)

Key Differences :

  • Bioactivity: BZ acts as a potent anticholinergic agent, causing delirium, whereas this compound is non-toxic and used therapeutically .
  • Synthesis: BZ is synthesized via esterification of this compound with benzilic acid, highlighting functional group versatility .

Biocatalysis vs. Chemical Hydrogenation

Parameter Biocatalysis (AtQR/RrQR) Ru-Catalyzed Hydrogenation
Enantiomeric Excess >99% ee 88–90% ee
Substrate Loading Up to 486 g/L 4.3 kg scale
Catalyst Efficiency Self-sufficient enzymes (e.g., ketoreductase + GDH) Substrate/catalyst ratio 100,000:1
Environmental Impact Mild conditions (aqueous, 30–45°C) Requires organic solvents (ethanol)

Advantages of Biocatalysis :

  • Higher stereoselectivity and scalability .
  • Avoids heavy metal catalysts, aligning with green chemistry principles .

Biological Activity

3-Quinuclidinol is a bicyclic amine compound derived from quinuclidinone, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C9_{9}H17_{17}NO) is characterized by a quinuclidine skeleton with a hydroxyl group at the 3-position. Its synthesis can be achieved through various methods, including biocatalytic processes and chemical reduction of quinuclidinone derivatives.

Table 1: Synthesis Methods for this compound

MethodDescriptionYield (%)
Biocatalytic ReductionUsing recombinant E. coli with specific enzymes to convert quinuclidinone to this compoundUp to 100%
Solvent-Free ConditionsLarge-scale synthesis under solvent-free conditions yielding racemic mixturesNot specified
Chemical ReductionReduction of quinuclidinone using reducing agents like NaBH4_4Variable

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmacology.

1. Anticancer Activity

Research indicates that quinuclidinone derivatives, including this compound, possess anticancer properties . They have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. This activity is relevant for treating conditions like arthritis and other inflammatory diseases .

3. Central Nervous System (CNS) Stimulation

The compound has been reported to stimulate the CNS, which may be beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. It acts as a muscarinic receptor agonist, influencing neurotransmitter release and neuronal signaling pathways .

4. Antihistaminic Activity

This compound also exhibits antihistaminic properties, making it potentially useful in treating allergic reactions and conditions like asthma .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • A study conducted by researchers at demonstrated the efficient bioconversion of quinuclidinone to (R)-3-quinuclidinol using engineered E. coli strains, achieving high optical purity (>99.9%). This method not only provides a sustainable approach to synthesis but also emphasizes the compound's importance as an intermediate in drug development.
  • Another investigation explored the therapeutic applications of 3-R-quinuclidinol derivatives in treating Alzheimer's disease. The derivatives showed significant improvement in cognitive functions in animal models, indicating their potential as effective treatments for neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-quinuclidinol, and how do solvent-free conditions improve scalability?

this compound is typically synthesized via reduction of 3-quinuclidinone. A solvent-free method using sodium borohydride (NaBH₄) and phase-transfer catalysts (e.g., PTBO) achieves high yields (~95%) and industrial scalability by eliminating solvent waste and simplifying purification . Key parameters include temperature control (20–25°C) and stoichiometric optimization of NaBH₄ to substrate (1:1.2 molar ratio). Post-reduction, crystallization from isopropyl alcohol ensures purity >99% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural isomers resolved?

Essential techniques include:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm bicyclic structure and hydroxyl position (δ 3.6 ppm for OH in DMSO-d₆) .
  • Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peak at m/z 127 (C₇H₁₃NO) .
  • Chiral HPLC : Required to distinguish enantiomers (e.g., (R)-(-)-3-quinuclidinol) using amylose-based columns and hexane:isopropanol mobile phases .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Skin Corrosion Category 1B) .
  • Storage : In airtight containers under inert gas (N₂) at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can enzymatic synthesis of (R)-3-quinuclidinol address enantioselectivity challenges in chiral ligand preparation?

Ketoreductase variants (e.g., from Rhodotorula rubra) catalyze the enantioselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol with >99% enantiomeric excess (ee). Substrate loading ≥100 g/L and NADPH cofactor recycling systems enhance efficiency. Compare to chemical methods (e.g., chiral auxiliaries) by evaluating ee (via polarimetry) and reaction turnover .

Q. How do researchers validate the accuracy of this compound quantification in drug substance analysis?

  • Standard Addition : Spike recovery tests (98–104% accuracy) at concentrations 150–1800 ppm .
  • Linearity : Calibration curves (R² ≥0.999) across 80–120% of target concentration .
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess retention time stability (±5%) .

Q. What experimental design principles apply when using this compound as a catalyst in asymmetric aldol reactions?

  • Substrate Scope : Test aldehydes (aromatic vs. aliphatic) and ketones (e.g., methyl vinyl ketone) to evaluate catalytic efficiency .
  • Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR or GC-MS to determine turnover frequency (TOF) and enantioselectivity .
  • Control Experiments : Compare with non-catalytic conditions and alternative catalysts (e.g., proline derivatives) .

Q. How does enantiomeric purity of this compound impact pharmacological activity in muscarinic receptor studies?

  • In Vitro Assays : Measure binding affinity (Ki) of (R)- and (S)-enantiomers to M1/M3 receptors using radioligand displacement (e.g., [<sup>3</sup>H]-N-methylscopolamine) .
  • Functional Antagonism : Assess cAMP inhibition in CHO-K1 cells expressing human M3 receptors; (R)-enantiomer shows 10-fold higher potency .

Q. Methodological Contradictions and Resolutions

Q. Discrepancies in reported melting points (220–223°C vs. 215–218°C): How to troubleshoot?

  • Purity Analysis : Use HPLC (≥99% purity threshold) to rule out impurities .
  • Crystallization Solvents : Compare recrystallization from isopropyl alcohol vs. ethanol, as solvent polarity affects crystal packing .
  • DSC Validation : Differential scanning calorimetry (DSC) provides precise melting profiles .

Conflicting catalytic outcomes in aldol condensation: Solvent effects vs. substrate limitations

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may deactivate the catalyst via coordination; use solvent-free or toluene systems .
  • Steric Hindrance : Bulky aldehydes (e.g., benzaldehyde) yield lower conversions; optimize molar ratios (1:1.5 ketone:aldehyde) .

Q. Data Presentation and Reproducibility Guidelines

Q. How to present catalytic data for this compound in manuscripts while adhering to journal guidelines?

  • Figures : Limit chemical structures to 2–3 in graphical abstracts; use color-coded reaction schemes .
  • Tables : Include turnover number (TON), ee, and yield comparisons across catalysts .
  • Supporting Information : Provide NMR spectra, HPLC chromatograms, and crystallographic data (if available) .

Q. What ethical considerations apply when publishing this compound research?

  • Data Sharing : Deposit raw spectra and kinetic data in repositories (e.g., Zenodo) for peer validation .
  • Conflict of Interest : Disclose funding sources (e.g., pharmaceutical grants) and patent filings .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50862716
Record name 1-Azabicyclo[2.2.2]octan-3-ol
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Molecular Weight

127.18 g/mol
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Boiling Point

Sublimes at 120 °C
Record name 3-QUINUCLIDINOL
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Color/Form

Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene

CAS No.

1619-34-7
Record name (±)-3-Quinuclidinol
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Melting Point

221 °C
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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